(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride
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Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a practical and facile synthesis of all four diastereoisomers of 3-fluoro-4-hydroxyprolines (F-Hyps), starting from readily available 4-oxo-L-proline derivatives, has been reported . The synthesis involves the use of proline hydroxylases, which serve as powerful tools for selective L-proline hydroxylation .
Molecular Structure Analysis
The molecular structure of “(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride” can be analyzed based on its IUPAC name. The (3R,4S) notation indicates the configuration of the chiral centers in the molecule . The number refers to the carbon position in the molecule, and R and S indicate the orientation around the chiral atom .
Physical And Chemical Properties Analysis
“(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride” is a solid compound . It has a molecular weight of 159.6 g/mol.
Future Directions
The future directions for “(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride” could involve further exploration of its potential applications in various fields. Given the interest in similar compounds in pharmaceutical and biological chemistry , this compound may also hold promise in these areas.
properties
IUPAC Name |
(3R,4S)-3-fluorooxan-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-4-3-8-2-1-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZWPWDEIMDHFF-FHAQVOQBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1N)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]([C@H]1N)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride | |
CAS RN |
1630815-55-2 |
Source
|
Record name | 2H-Pyran-4-amine, 3-fluorotetrahydro-, hydrochloride (1:1), (3R,4S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1630815-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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